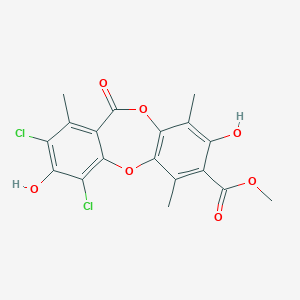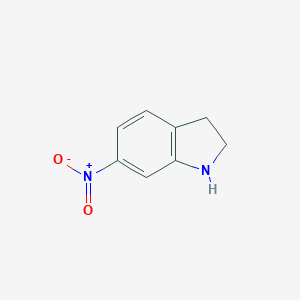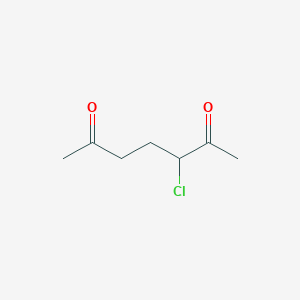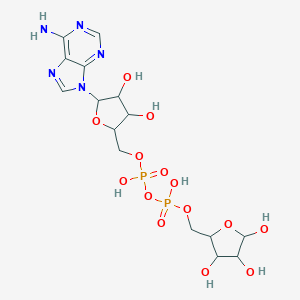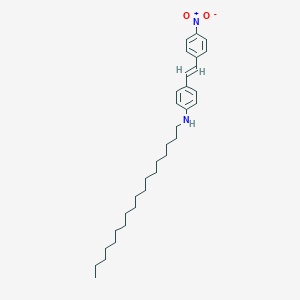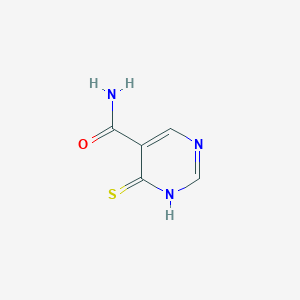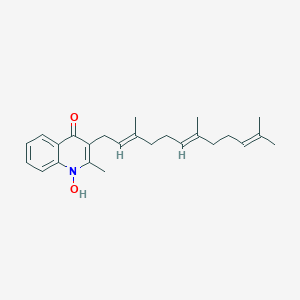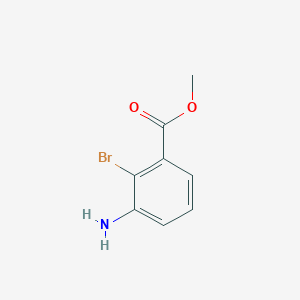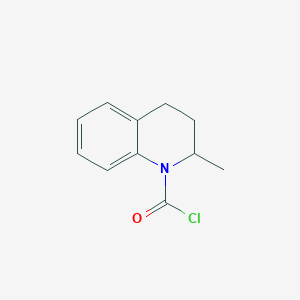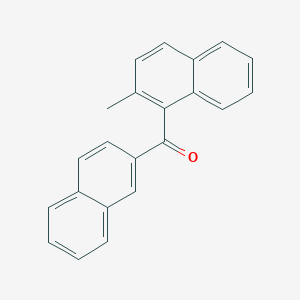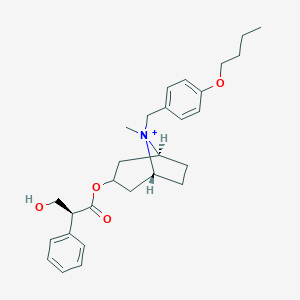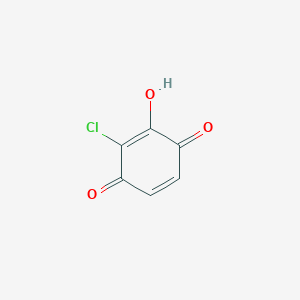
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, also known as chloranil, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline substance that is soluble in organic solvents such as benzene, chloroform, and ethanol.
Wissenschaftliche Forschungsanwendungen
Chloranil has been widely used in scientific research for its various applications. It has been used as a reagent in organic chemistry for the oxidation of alcohols and the synthesis of quinone derivatives. It has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
Chloranil acts as an oxidizing agent, which means that it can accept electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cellular components such as DNA, proteins, and lipids. Chloranil has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Biochemische Und Physiologische Effekte
Chloranil has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione has been shown to have immunomodulatory effects, which can help to regulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione in lab experiments is its high reactivity, which makes it useful for a variety of applications. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is its potential toxicity, which can make it difficult to work with in certain settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione. One area of interest is its potential use as a cancer therapy. Additionally, researchers are interested in exploring the immunomodulatory effects of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which could have implications for the treatment of autoimmune diseases. Finally, there is interest in developing new methods for the synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione and its derivatives, which could lead to new applications in organic chemistry and materials science.
Conclusion:
In conclusion, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Chloranil has the potential to be a valuable tool in the fields of cancer therapy, immunology, and organic chemistry.
Synthesemethoden
The synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione involves the reaction of 2,5-cyclohexadiene-1,4-dione with chlorine gas. This reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is 2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which is then purified by recrystallization.
Eigenschaften
CAS-Nummer |
110931-02-7 |
|---|---|
Produktname |
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C6H3ClO3 |
Molekulargewicht |
158.54 g/mol |
IUPAC-Name |
2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H3ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |
InChI-Schlüssel |
AGBHGUOZWBXORQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
Kanonische SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
Synonyme |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



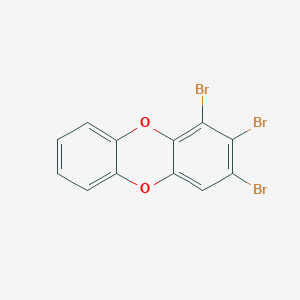
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
